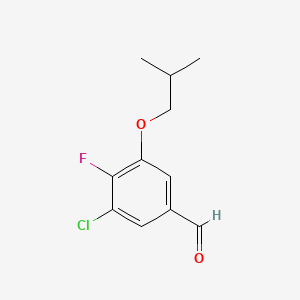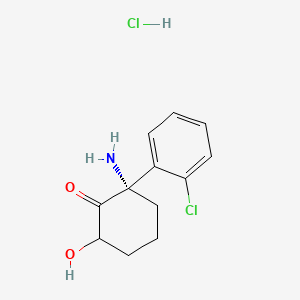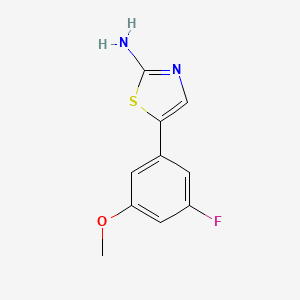
(TTP)Co
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(2,4,6-trimethoxyphenyl)phosphine cobalt typically involves the reaction of cobalt salts with tris(2,4,6-trimethoxyphenyl)phosphine ligands under controlled conditions. One common method involves the use of cobalt(II) chloride and tris(2,4,6-trimethoxyphenyl)phosphine in a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the cobalt center. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed.
Industrial Production Methods
Industrial production of tris(2,4,6-trimethoxyphenyl)phosphine cobalt may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,4,6-trimethoxyphenyl)phosphine cobalt undergoes various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur where the tris(2,4,6-trimethoxyphenyl)phosphine ligands are replaced by other ligands such as carbon monoxide or phosphines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under ambient or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere.
Substitution: Various ligands such as carbon monoxide or phosphines in suitable solvents like tetrahydrofuran or dichloromethane.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, tris(2,4,6-trimethoxyphenyl)phosphine cobalt is used as a catalyst in various organic reactions. Its ability to facilitate reactions such as hydrogenation, hydroformylation, and cross-coupling makes it valuable in synthetic chemistry.
Biology
While its direct applications in biology are limited, the compound’s catalytic properties can be harnessed in the synthesis of biologically active molecules. Additionally, its coordination chemistry can be studied to understand metal-ligand interactions in biological systems.
Medicine
The compound’s potential in medicine lies in its ability to catalyze the synthesis of pharmaceutical intermediates. Its role in facilitating complex organic transformations can be crucial in the development of new drugs.
Industry
In industry, tris(2,4,6-trimethoxyphenyl)phosphine cobalt is used in the production of fine chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which tris(2,4,6-trimethoxyphenyl)phosphine cobalt exerts its effects is primarily through its ability to coordinate with various substrates and facilitate their transformation. The cobalt center acts as a Lewis acid, accepting electron pairs from the ligands and substrates, thereby activating them for subsequent reactions. The tris(2,4,6-trimethoxyphenyl)phosphine ligands stabilize the cobalt center and modulate its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,4,6-trimethoxyphenyl)phosphine nickel
- Tris(2,4,6-trimethoxyphenyl)phosphine palladium
- Tris(2,4,6-trimethoxyphenyl)phosphine platinum
Uniqueness
Tris(2,4,6-trimethoxyphenyl)phosphine cobalt is unique due to its specific coordination environment and the electronic properties imparted by the tris(2,4,6-trimethoxyphenyl)phosphine ligands. Compared to its nickel, palladium, and platinum counterparts, the cobalt complex exhibits distinct reactivity patterns and catalytic properties. Its ability to undergo various oxidation and reduction reactions, as well as ligand substitution, makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C48H46CoN4 |
|---|---|
Poids moléculaire |
737.8 g/mol |
Nom IUPAC |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
Clé InChI |
UCCJRIDQNKCTKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)

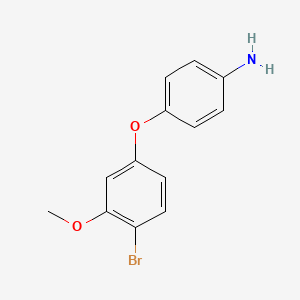

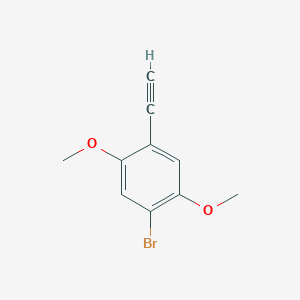
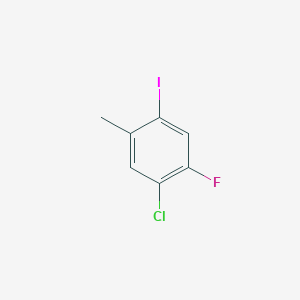
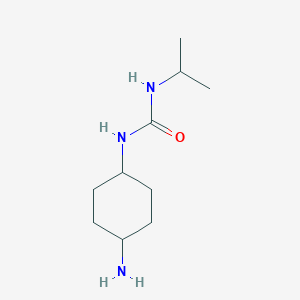
![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)

![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
